isobutyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
The compound isobutyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate belongs to the pyrimido-thiazine class of heterocyclic compounds. Its core structure consists of a fused pyrimidine-thiazine ring system, with a 4-oxo-3,4-dihydro moiety contributing to partial saturation. The substituents include a 4-butoxy-3-methoxyphenyl group at position 6, an 8-methyl group, and an isobutyl ester at position 7.
Properties
Molecular Formula |
C24H32N2O5S |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-methylpropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C24H32N2O5S/c1-6-7-11-30-18-9-8-17(13-19(18)29-5)22-21(23(28)31-14-15(2)3)16(4)25-24-26(22)20(27)10-12-32-24/h8-9,13,15,22H,6-7,10-12,14H2,1-5H3 |
InChI Key |
WUANSZAJHVILQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Isobutyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of isobutyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological response.
Pathways: Signal transduction pathways that are modulated by the compound, resulting in changes in cellular functions.
Comparison with Similar Compounds
Key Observations :
- Longer alkoxy chains (e.g., butoxy vs.
- Methoxy groups at position 3 introduce electron-donating effects, which may modulate electronic interactions in biological targets .
Heterocyclic Core Modifications
Replacement of the thiazine sulfur with oxygen (e.g., pyrimido[2,1-b][1,3]oxazine) reduces polarity and alters hydrogen-bonding capacity. For example:
- 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile (C₂₁H₁₅ClN₄O₂S) has a higher dipole moment compared to thiazine analogs, influencing solubility and crystallinity .
Ester Group Variations
The ester moiety at position 7 varies between ethyl, isobutyl, and isopropyl groups:
- Isobutyl esters (target compound) may enhance bioavailability due to increased hydrophobicity and slower enzymatic hydrolysis .
Structural and Electronic Considerations
The pyrimido-thiazine core’s puckering geometry (via Cremer-Pople coordinates) and hydrogen-bonding patterns (graph set analysis) influence crystal packing and stability . Substituents like 4-butoxy-3-methoxyphenyl introduce steric effects that may distort the core’s planarity, as observed in related compounds with bulky groups . Quantum mechanical descriptors (e.g., van der Waals volume) further correlate substituent size with solubility and diffusion rates .
Physicochemical Properties
Biological Activity
Isobutyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound recognized for its potential biological activities. The unique structural features of this compound suggest various pharmacological applications, particularly in the fields of anti-inflammatory and anti-cancer therapies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 446.6 g/mol. Its structure includes a pyrimido-thiazine framework and various functional groups that influence its reactivity and biological interactions. The presence of butoxy and methoxy substituents on the aromatic ring enhances its chemical properties, potentially increasing lipophilicity and bioavailability in biological systems .
Biological Activity
Preliminary studies indicate that this compound exhibits significant anti-inflammatory and anti-cancer properties.
The mechanisms underlying these activities likely involve interactions with specific molecular targets such as enzymes and receptors that play critical roles in cellular processes like inflammation and apoptosis. For example:
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), which are crucial in the inflammatory response.
- Anti-cancer Activity : It may induce apoptosis in cancer cells through pathways involving caspases or by modulating cell cycle regulators.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the pyrimido-thiazine class, providing insights into their potential therapeutic effects.
| Study | Findings |
|---|---|
| Study A | Investigated the cytotoxic effects of similar thiazine derivatives on human cancer cell lines, showing IC50 values indicating potent anti-cancer activity. |
| Study B | Focused on the anti-inflammatory properties of pyrimido compounds, demonstrating significant reductions in edema in animal models when treated with derivatives similar to isobutyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo. |
| Study C | Analyzed the mechanism of action through molecular docking studies, revealing strong binding affinities to key receptors involved in cancer pathways. |
Interaction Studies
Understanding how isobutyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo interacts with biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies may involve:
- Enzyme Inhibition Assays : To determine its effect on specific enzymes involved in inflammatory processes.
- Binding Affinity Measurements : Using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it to structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl | Similar core structure with benzyl substitution | Enhanced lipophilicity |
| 2-Methoxyethyl 6-(3-methoxyphenyl)-8-methyl | Different substituents on the aromatic ring | Potentially different biological activity due to methoxy group position |
| 8-Methyl-4-Oxo-Pyrimido Compounds | Variations in substituents | Diverse biological activities depending on substitutions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
